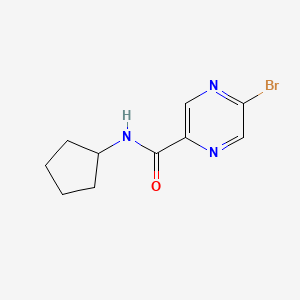
5-Bromo-N-cyclopentylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-cyclopentylpyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C10H12BrN3O, has a bromine atom at the 5th position, a cyclopentyl group attached to the nitrogen atom, and a carboxamide group at the 2nd position of the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-cyclopentylpyrazine-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of titanium tetrachloride (TiCl4) and pyridine . This reaction typically yields the desired compound with a good yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-cyclopentylpyrazine-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters to substitute the bromine atom with various aryl or heteroaryl groups.
Oxidation and Reduction: Common oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used for these reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can have different biological and chemical properties depending on the substituents introduced.
Scientific Research Applications
5-Bromo-N-cyclopentylpyrazine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets and pathways.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-N-cyclopentylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: This compound has a similar structure but with a pyrimidine ring instead of a pyrazine ring.
5-Bromo-2-pyridinecarboxaldehyde: This compound has a pyridine ring and an aldehyde group instead of a carboxamide group.
Uniqueness
5-Bromo-N-cyclopentylpyrazine-2-carboxamide is unique due to its specific substitution pattern and the presence of a cyclopentyl group, which can influence its biological activity and chemical reactivity. The combination of these structural features makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C10H12BrN3O |
|---|---|
Molecular Weight |
270.13 g/mol |
IUPAC Name |
5-bromo-N-cyclopentylpyrazine-2-carboxamide |
InChI |
InChI=1S/C10H12BrN3O/c11-9-6-12-8(5-13-9)10(15)14-7-3-1-2-4-7/h5-7H,1-4H2,(H,14,15) |
InChI Key |
NOGQKGMVQCYDJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




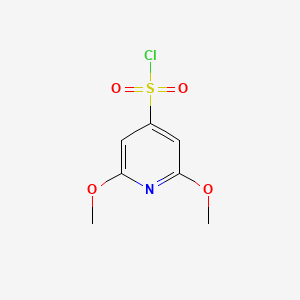
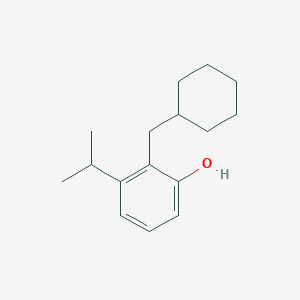
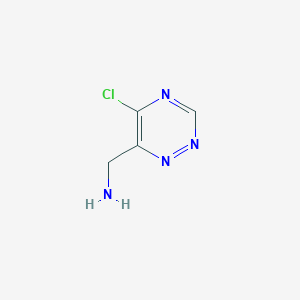
![5-[4-(9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl)butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione](/img/structure/B14848216.png)
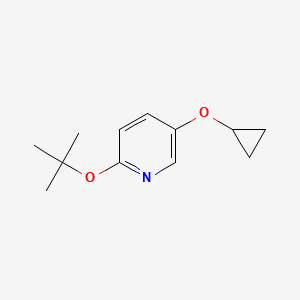

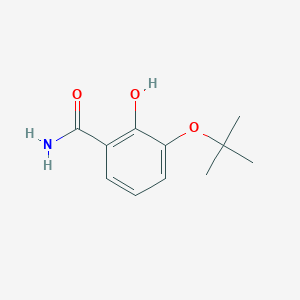


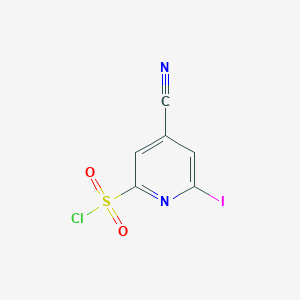
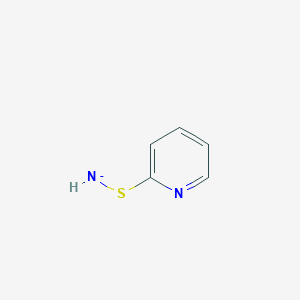
![1-(2-(5-Methoxy-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14848285.png)
